1-[(3-Methoxypropyl)amino]anthra-9,10-quinone
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Overview
Description
1-[(3-Methoxypropyl)amino]anthra-9,10-quinone is a derivative of anthraquinone, a class of compounds known for their diverse applications in various fields, including medicine, dye production, and organic synthesis. This compound features a methoxypropylamino group attached to the anthraquinone core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methoxypropyl)amino]anthra-9,10-quinone typically involves the reaction of anthraquinone with 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Methoxypropyl)amino]anthra-9,10-quinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The methoxypropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require nucleophiles and may be catalyzed by acids or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
1-[(3-Methoxypropyl)amino]anthra-9,10-quinone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential cytotoxic effects on cancer cells.
Industry: Utilized in the production of dyes and pigments due to its stable color properties.
Mechanism of Action
The mechanism of action of 1-[(3-Methoxypropyl)amino]anthra-9,10-quinone involves its interaction with cellular proteins and enzymes. The compound can inhibit the activity of key proteins involved in cell proliferation and survival, such as kinases and topoisomerases . This inhibition leads to the disruption of cellular processes and ultimately induces cell death, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
- 3-(3-Alkylaminopropoxy)-9,10-anthraquinone
- 1-Hydroxy-3-(3-alkylaminopropoxy)-9,10-anthraquinone
Comparison: 1-[(3-Methoxypropyl)amino]anthra-9,10-quinone is unique due to the presence of the methoxypropylamino group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has shown promising cytotoxic effects against various cancer cell lines . Its stability and ease of synthesis also make it a valuable compound for further research and industrial applications.
Properties
IUPAC Name |
1-(3-methoxypropylamino)anthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-22-11-5-10-19-15-9-4-8-14-16(15)18(21)13-7-3-2-6-12(13)17(14)20/h2-4,6-9,19H,5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOVJZVBZZFACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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